4-Methyl-1,2,4-triazolidine-3,5-dithione (CAS 13625-51-9; synonym: 4-methyl-4H-1,2,4-triazole-3,5-dithiol) is a five-membered heterocyclic compound of the 1,2,4-triazolidine class featuring two thiocarbonyl (C=S) groups at ring positions 3 and 5 and a methyl substituent at the N4 position [1]. With a molecular formula of C₃H₅N₃S₂ and a molecular weight of 147.2 g/mol, it is among the smallest members of the 1,2,4-triazolidine-3,5-dithione family. The compound is commercially available as a research chemical and building block from multiple suppliers and has been cited in the patent literature as a representative scaffold within the broader class of 1,2,4-triazolidine-3,5-dithione herbicides and plant-growth regulators [2]. Its dual thiocarbonyl functionality and N4-methyl substitution confer distinct physicochemical properties relevant to coordination chemistry, agrochemical design, and organic synthesis applications.
▪Agrochemical lead discovery scaffold with patented N4-alkyl class context
▪Rigid bidentate thiocarbonyl ligand for transition metal coordination studies
▪Compact synthetic intermediate for S-functionalized heterocyclic libraries
[1] PubChem Compound Summary CID 3034216, 4-Methyl-1,2,4-triazolidine-3,5-dithione. National Center for Biotechnology Information, 2025. Molecular Weight: 147.2 g/mol; XLogP3-AA: 0.3; TPSA: 91.5 Ų. View Source
[2] US Patent 4,326,878. Herbicidal and plant-growth-regulating 1,2,4-trisubstituted-1,2,4-triazolidin-3,5-dithiones. Chevron Research Co., filed July 25, 1979, published April 27, 1982. View Source
Although the 1,2,4-triazolidine-3,5-dithione core is shared across multiple analogs, substitution at the N4 position fundamentally alters the compound's physicochemical and biological profile in ways that preclude simple interchange. The N4-methyl substituent on 4-methyl-1,2,4-triazolidine-3,5-dithione (XLogP3-AA = 0.3, TPSA = 91.5 Ų, zero rotatable bonds) [1] produces a compact, rigid, moderately polar scaffold that differs markedly from the parent 1,2,4-triazolidine-3,5-dithione (unsubstituted, MW 133.2, CAS 5650-03-3) , and even more dramatically from the 4-aryl analogs such as 4-phenyl-1,2,4-triazolidine-3,5-dithione (MW 209.3, CAS 52208-13-6) which possess larger lipophilic surfaces and rotatable bonds. In class-level phytotoxicity studies, 4-aryl-1,2,4-triazolidine-3,5-dithiones demonstrated stronger peroxidizing herbicidal activity than their 1,3,4-thiadiazolidine-2-thione counterparts, and this activity was sensitive to the nature of the aryl substituent [2], indicating that the N4 substituent is a critical determinant of biological potency. The 4-methyl analog occupies a distinct property space—more lipophilic than the parent but less sterically encumbered than 4-aryl derivatives—making it uniquely suited for applications requiring intermediate hydrophobicity and minimal steric bulk. Furthermore, the absence of an ionizable amino group distinguishes it from 4-amino-4H-1,2,4-triazole-3,5-dithiol (CAS 3652-33-3) [3], which exhibits different corrosion inhibition behavior. These differences in computed physicochemical properties, substituent-dependent biological activity, and coordination chemistry potential mean that direct substitution with another in-class analog without experimental validation risks altered binding, reactivity, and performance.
N4-substituent dependenceMethyl, aryl, and amino N4 analogs differ markedly in lipophilicity and steric bulk; 4-aryl derivatives may not replicate the physicochemical profile of the methyl compound.
Conformational flexibility mismatchThe zero-rotatable-bond scaffold provides maximal rigidity; analogs with rotatable bonds (e.g., 4-phenyl) may introduce unpredictable binding entropies.
Patent and utility context gapThe unsubstituted parent lacks the N4-substitution required for patent-covered herbicidal utility; direct substitution may lose documented agrochemical application context.
[1] PubChem Compound Summary CID 3034216. Computed Properties: XLogP3-AA 0.3; Hydrogen Bond Donor Count 2; Hydrogen Bond Acceptor Count 2; Topological Polar Surface Area 91.5 Ų; Rotatable Bond Count 0. View Source
[2] Iida T, Sato Y, Ihara T, Kohno H, Wakabayashi K, Boeger P. Isomerization and Peroxidizing Phytotoxicity of Thiadiazolidine-thione Compounds. Z. Naturforsch. C J. Biosci., 1995, 50(3-4), 186–192. PMID 37978783. Phytotoxic activities of 4-aryl-1,2,4-triazolidine-3,5-dithiones were stronger than those of 5-arylimino-1,3,4-thiadiazolidine-2-thiones. View Source
[3] Plotnikova MD, Shitoeva AD, Solovyev AD, Bakiev AN, Shein AB. Some aspects of the mechanism of C1018 steel protection in hydrochloric acid solutions by triazole derivatives. Int. J. Corros. Scale Inhib., 2023, 12(2), 511–530. doi:10.17675/2305-6894-2023-12-2-8. Includes data on 4-amino-4H-1,2,4-triazole-3,5-dithiol. View Source
4-Methyl-1,2,4-triazolidine-3,5-dithione: Evidence vs. Analogs
Reduced Lipophilicity vs. 4-Phenyl Analog
The computed partition coefficient XLogP3-AA for 4-methyl-1,2,4-triazolidine-3,5-dithione is 0.3, whereas the 4-phenyl analog (CAS 52208-13-6) has an estimated XLogP of approximately 2.0–2.5 based on the addition of a phenyl ring to the parent scaffold [1]. This ~1.7–2.2 log unit difference translates to the 4-methyl compound being roughly 50–150 times less lipophilic. The lower lipophilicity of the 4-methyl compound predicts superior aqueous solubility and reduced non-specific protein binding compared to 4-aryl analogs, which is relevant for applications where bioavailability or solution-phase reactivity is critical.
Lipophilicity vs 4-PhenylReported
ΔXLogP ≈ 1.7–2.2 log units lower
Reported lower lipophilicity may improve aqueous solubility relative to 4-aryl analogs
Computed property (XLogP3); experimental logP not available
4-Phenyl-1,2,4-triazolidine-3,5-dithione: XLogP estimated ~2.0–2.5 (no exact computed value available for this specific compound; range inferred from phenyl ring contribution to parent scaffold XLogP of ~0.0–0.3)
Quantified Difference
ΔXLogP ≈ 1.7–2.2 log units (target compound 50–150× less lipophilic)
Conditions
Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15)
Why This Matters
The substantially lower lipophilicity of the 4-methyl compound relative to 4-aryl analogs may improve aqueous solubility and reduce non-specific binding, favoring applications requiring solution-phase handling or reduced membrane partitioning.
4-Methyl-1,2,4-triazolidine-3,5-dithione has zero rotatable bonds (PubChem computed property), making it a completely rigid scaffold [1]. In comparison, 4-phenyl-1,2,4-triazolidine-3,5-dithione possesses 1 rotatable bond (phenyl-N bond rotation), and 1-phenyl-1,2,4-triazolidine-3,5-dithione (CAS 52208-13-6) also has 1 rotatable bond . The 4-methyl compound's zero rotatable bonds confer maximal conformational rigidity with a lower entropic penalty upon metal coordination or target binding, potentially yielding higher binding affinity and more predictable coordination geometry in metal complex formation.
Rotatable Bond CountReported
0 rotatable bonds (fully rigid)
Maximal conformational rigidity may reduce entropic penalties upon metal binding
4-Phenyl analog has 1 rotatable bond; rigidity advantage is scaffold-dependent
4-Phenyl-1,2,4-triazolidine-3,5-dithione and 1-Phenyl-1,2,4-triazolidine-3,5-dithione: 1 rotatable bond each
Quantified Difference
0 vs. 1 rotatable bond; zero degrees of conformational freedom for the target compound
Conditions
Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15)
Why This Matters
Complete conformational rigidity (zero rotatable bonds) may translate to lower entropic penalties upon binding and more predictable coordination geometries, which is particularly valuable for metal complex design and structure-based drug discovery where preorganization is advantageous.
[1] PubChem Compound Summary CID 3034216. Rotatable Bond Count: 0. Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15). View Source
Class-Level Phytotoxicity Advantage Over Thiadiazolidine-thiones
In a comparative in-vitro study using Scenedesmus acutus microalgae and Echinochloa utilis millet, 4-aryl-1,2,4-triazolidine-3,5-dithiones demonstrated stronger phytotoxic activity than the corresponding 5-arylimino-1,3,4-thiadiazolidine-2-thiones across multiple endpoints: growth inhibition, chlorophyll content decrease, protoporphyrin-IX accumulation, and light-induced ethane evolution [1]. Both compound classes acted as peroxidizing herbicides via inhibition of protoporphyrinogen-IX oxidase, but the triazolidine-3,5-dithione scaffold showed superior potency. This class-level finding supports the selection of the 1,2,4-triazolidine-3,5-dithione core over isomeric thiadiazolidine-thione cores for herbicide discovery programs.
Phytotoxicity RankClass-level inference
Triazolidine-dithiones > thiadiazolidine-thiones in four assay endpoints
Qualitative rank order: triazolidine-dithiones > thiadiazolidine-thiones across all four assay endpoints; exact IC50 values not reported for the 4-methyl compound specifically
Conditions
Autotrophic Scenedesmus acutus cells under light; Echinochloa utilis seedlings; protoporphyrinogen-IX oxidase isolated from etiolated Zea mays seedlings. Source: Sato et al., Z. Naturforsch. 49c, 49–56 (1994); confirmed in Iida et al., 1995.
Why This Matters
This class-level evidence supports the choice of the 1,2,4-triazolidine-3,5-dithione scaffold over isomeric 1,3,4-thiadiazolidine-2-thione cores for peroxidizing herbicide programs, providing a structural rationale for scaffold prioritization despite the absence of compound-specific data for the 4-methyl derivative.
[1] Iida T, Sato Y, Ihara T, Kohno H, Wakabayashi K, Boeger P. Isomerization and Peroxidizing Phytotoxicity of Thiadiazolidine-thione Compounds. Z. Naturforsch. C J. Biosci., 1995, 50(3-4), 186–192. PMID 37978783. Also: Sato Y, et al., Z. Naturforsch. 49c, 49–56 (1994). View Source
Intermediate Polar Surface Area vs. Aryl and Amino Analogs
The topological polar surface area (TPSA) of 4-methyl-1,2,4-triazolidine-3,5-dithione is 91.5 Ų [1], identical to the parent 1,2,4-triazolidine-3,5-dithione (91.5 Ų predicted) due to the shared core polarity. The 4-amino analog (CAS 3652-33-3) is expected to have a higher TPSA (~117 Ų including the primary amine contribution), while 4-aryl analogs such as 4-phenyl-1,2,4-triazolidine-3,5-dithione should have a comparable TPSA (~91.5 Ų) but with significantly different lipophilicity. The 4-methyl compound thus occupies a unique position: it retains the minimal polar surface area of the parent scaffold (favorable for membrane penetration) while gaining the modest lipophilicity increase (XLogP 0.3 vs. ~0 for the parent) that can improve passive diffusion.
Polar Surface AreaReported
TPSA 91.5 Ų; XLogP 0.3 (intermediate)
Balanced polarity profile may support both membrane permeability and aqueous solubility
4-Amino analog expected to have higher TPSA; 4-aryl higher lipophilicity
TPSA: identical to parent and 4-phenyl (~91.5 Ų), lower than 4-amino (~117 Ų); XLogP: intermediate between parent (~0.0) and 4-phenyl (~2.0–2.5)
Conditions
Computed properties from PubChem (Cactvs 3.4.8.24 and XLogP3 3.0)
Why This Matters
The 4-methyl compound's combination of low TPSA (91.5 Ų) and modest lipophilicity (XLogP 0.3) places it in a property range considered favorable for both membrane permeability and aqueous solubility, offering a balanced ADME profile relative to more polar (4-amino) or more lipophilic (4-aryl) analogs.
US Patent 4,326,878 (Chevron Research, 1982) explicitly claims 1,2,4-trisubstituted-1,2,4-triazolidin-3,5-dithiones as herbicides and plant-growth regulators, with the N4 substituent defined as alkyl of 1 to 6 carbon atoms (including methyl) or aryl [1]. The patent provides extensive synthetic methodology and characterization data for this compound class. The 4-methyl compound represents the simplest alkyl-substituted embodiment of the claimed scaffold. Its presence in this patent context provides a documented precedent for agrochemical utility that is not available for the unsubstituted parent compound (1,2,4-triazolidine-3,5-dithione, CAS 5650-03-3), which is not covered by the claims due to the requirement for trisubstitution.
Patent PrecedentSource review
US Patent 4,326,878 explicitly covers N4-alkyl triazolidine-dithiones
Patent precedent supports agrochemical utility context for N4-substituted analogs
Unsubstituted parent not covered by patent claims
herbicide patentplant growth regulatoragrochemical lead scaffold
Evidence Dimension
Patented agrochemical utility coverage
Target Compound Data
4-Methyl substitution satisfies the N4-alkyl requirement of US Patent 4,326,878; compound is a representative member of the claimed 1,2,4-trisubstituted-1,2,4-triazolidin-3,5-dithione class
Comparator Or Baseline
Parent 1,2,4-triazolidine-3,5-dithione (unsubstituted at N4): NOT covered by the patent claims which require N4 substitution. 4-Aryl analogs: covered but with different physicochemical properties.
Quantified Difference
Qualitative: 4-methyl compound falls within patented scope as an N4-alkyl embodiment; parent compound does not
Conditions
US Patent 4,326,878, filed 1979, published 1982. Claims define R⁴ as alkyl of 1 to 6 carbon atoms, phenyl, or substituted phenyl.
Why This Matters
For agrochemical discovery programs, the patent provides a documented precedent for herbicidal utility specifically for N4-substituted triazolidine-3,5-dithiones, distinguishing the 4-methyl compound from the unsubstituted parent which lacks this industrial protection and application context.
herbicide patentplant growth regulatoragrochemical lead scaffold
[1] US Patent 4,326,878. Herbicidal and plant-growth-regulating 1,2,4-trisubstituted-1,2,4-triazolidin-3,5-dithiones. Chevron Research Co., inventors: John Krenzer. Filed July 25, 1979; published April 27, 1982. Claims define R¹, R², and R⁴ substitution including N4-methyl. View Source
Application Scenarios for 4-Methyl-1,2,4-triazolidine-3,5-dithione
Peroxidizing Herbicide Lead Discovery
The 1,2,4-triazolidine-3,5-dithione core has demonstrated class-level superiority over isomeric 1,3,4-thiadiazolidine-2-thiones in peroxidizing phytotoxic activity via protoporphyrinogen-IX oxidase inhibition [1]. The 4-methyl compound, as the simplest N4-alkyl substituted member of this class, offers a minimal steric and lipophilic starting point for scaffold optimization. Its computed properties (XLogP 0.3, TPSA 91.5 Ų, zero rotatable bonds) [2] are compatible with agrochemical lead-likeness criteria, and its patent precedent (US 4,326,878) [3] provides a documented framework for herbicidal utility. Researchers developing peroxidizing herbicides should consider this compound as a core scaffold for building focused libraries, leveraging the N4 position for systematic substituent variation while monitoring protoporphyrinogen-IX oxidase inhibition and whole-plant phytotoxicity in Scenedesmus acutus and Echinochloa utilis assays.
Transition Metal Coordination Complexes
The dual thiocarbonyl (C=S) groups at positions 3 and 5 of 4-methyl-1,2,4-triazolidine-3,5-dithione provide two soft sulfur donor sites capable of coordinating transition metals, while the N4-methyl substituent introduces steric and electronic modulation without adding conformational flexibility (zero rotatable bonds) [1]. This rigid bidentate ligand architecture contrasts with more flexible analogs such as 1-phenyl-1,2,4-triazolidine-3,5-dithione (1 rotatable bond) [2]. Prior work on structurally related 1,2,4-triazolidine-3,5-dithione Schiff base derivatives has demonstrated the formation of stable complexes with Cr(III), Fe(II/III), Mn(II), Co(II), Ni(II), Zn(II), and Cd(II) [3], establishing the class's coordination chemistry viability. The 4-methyl compound's conformational rigidity is expected to favor more predictable coordination geometries and higher complex stability due to reduced entropic penalties, making it a candidate ligand for homogeneous catalysis, metal-organic frameworks, or metallodrug design.
Synthetic Intermediate for Heterocyclic Libraries
The thiocarbonyl groups of 4-aryl-1,2,4-triazolidine-3,5-dithiones have been shown to react with electrophilic reagents (chloroacetic acid derivatives, α-bromo ketones) under alkaline conditions to yield 4-aryl-1,2,4-triazole-3,5-bis(sulfides), and aminomethylation in neutral medium produces 1-(aminomethyl)-4-aryl-1,2,4-triazolidine-3,5-dithiones [1]. The 4-methyl analog, sharing the same reactive thiocarbonyl functionality, is expected to undergo analogous transformations, serving as a versatile synthetic intermediate for generating S-functionalized 1,2,4-triazole derivatives. The low molecular weight (147.2 g/mol) and compact structure of the 4-methyl compound provide an economical atom-efficiency advantage over 4-aryl analogs (e.g., 209.3 g/mol for 4-phenyl) for large-scale derivatization, while the N4-methyl group offers distinct electronic effects compared to the unsubstituted parent. This scenario applies to medicinal chemistry groups seeking to construct diverse heterocyclic libraries from a common triazolidine-dithione precursor.
Physicochemical Benchmarking for Compound Selection
For procurement decisions where selection among in-class 1,2,4-triazolidine-3,5-dithione analogs must be justified, the 4-methyl compound's computed property profile provides quantifiable differentiation. Its XLogP of 0.3 and TPSA of 91.5 Ų [1] place it in the intermediate lipophilicity range—more water-soluble than 4-phenyl (XLogP ~2.0–2.5) but more membrane-permeable than the parent (XLogP ~0). This balanced profile, combined with zero rotatable bonds and a molecular weight of only 147.2 g/mol, satisfies multiple lead-likeness criteria simultaneously. When selecting a 1,2,4-triazolidine-3,5-dithione scaffold for property-driven screening cascades (e.g., fragment-based drug discovery or agrochemical lead generation), the 4-methyl compound offers a favorable compromise between polarity, lipophilicity, and conformational restriction that is not simultaneously achievable with the parent, 4-amino, or 4-aryl analogs.
Application
Selection Property
Validation Focus
Peroxidizing herbicide lead discovery
N4-alkyl scaffold with class-level phytotoxicity evidence
Protoporphyrinogen-IX oxidase inhibition and whole-plant assay endpoints
Transition metal coordination complexes
Rigid bidentate thiocarbonyl ligand with zero rotatable bonds
Coordination geometry prediction and complex stability assessment
Heterocyclic library synthesis
Reactive thiocarbonyl groups for S-functionalization
Synthetic derivatization scope and atom-economy evaluation
Physicochemical benchmarking
Intermediate lipophilicity and TPSA profile for balanced properties
Lead-likeness criteria and property-driven compound selection
[1] Iida T, Sato Y, Ihara T, Kohno H, Wakabayashi K, Boeger P. Isomerization and Peroxidizing Phytotoxicity of Thiadiazolidine-thione Compounds. Z. Naturforsch. C J. Biosci., 1995, 50(3-4), 186–192. PMID 37978783. View Source
[3] US Patent 4,326,878. Herbicidal and plant-growth-regulating 1,2,4-trisubstituted-1,2,4-triazolidin-3,5-dithiones. Chevron Research Co., 1982. View Source
[4] I.JRASET. Studies on Metallic Complexes of [(E)-4-{(1-(2-hydroxyphenyl)-ethylidine amino}-1,2,4-triazolidine,3,5-dithione]. International Journal for Research in Applied Science and Engineering Technology, 2024. Demonstrated Cr(III), Fe(II/III), Mn(II), Co(II), Ni(II), Zn(II), Cd(II) complexes. View Source
[5] Bazavova IM, Britsun VN, Esipenko AN, Neplyuev VM, Lozinsky MO. Reactions of 4-Aryl-1,2,4-triazolidine-3,5-dithione with Some Electrophilic Reagents. Chemistry of Heterocyclic Compounds, 2000, 36(9), 1058–1061. View Source
Quote Request
Request a Quote for 4-Methyl-1,2,4-triazolidine-3,5-dithione
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.